molecular formula C20H22N2O2 B2585071 3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide CAS No. 852155-15-8

3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide

Cat. No.: B2585071
CAS No.: 852155-15-8
M. Wt: 322.408
InChI Key: JSOUKOLKALRVRT-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3,4-dimethyl group and a pyrrolidin-2-one moiety

Biochemical Analysis

Biochemical Properties

3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with proteases, particularly those involved in the degradation of proteins. These interactions are primarily mediated through the binding of the compound to the active sites of the enzymes, leading to inhibition or modulation of their activity . Additionally, this compound has been shown to interact with certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the target biomolecule . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of metabolites that could have distinct biological activities . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide typically involves the following steps:

  • Formation of the Benzamide Core: : The initial step involves the acylation of aniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction yields 3,4-dimethyl-N-phenylbenzamide.

  • Introduction of the Pyrrolidin-2-one Moiety: : The next step involves the alkylation of the benzamide with 2-oxopyrrolidine. This can be achieved using a suitable alkylating agent such as formaldehyde under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the benzamide core or the pyrrolidin-2-one moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides and pyrrolidin-2-one derivatives.

Scientific Research Applications

3,4-Dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylbenzamide: Lacks the 3,4-dimethyl and pyrrolidin-2-one substitutions.

    3,4-Dimethylbenzamide: Lacks the N-phenyl and pyrrolidin-2-one substitutions.

    N-[(2-Oxopyrrolidin-1-yl)methyl]benzamide: Lacks the 3,4-dimethyl substitution.

Uniqueness

3,4-Dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

IUPAC Name

3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-10-11-17(13-16(15)2)20(24)22(18-7-4-3-5-8-18)14-21-12-6-9-19(21)23/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOUKOLKALRVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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